molecular formula C15H12N2O B11875590 6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one CAS No. 61327-58-0

6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one

Cat. No.: B11875590
CAS No.: 61327-58-0
M. Wt: 236.27 g/mol
InChI Key: QBANWDWDSVZVFA-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine core with a methyl group at the 6th position and a phenyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a β-ketoester.

    Cyclization Reaction: The aniline derivative undergoes cyclization with the β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid, to form the naphthyridine core.

    Substitution Reaction: The phenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Final Steps: The final product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents, organolithium compounds, or halogenating agents.

Major Products

    Oxidation Products: Oxidized naphthyridine derivatives.

    Reduction Products: Reduced naphthyridine derivatives.

    Substitution Products: Various substituted naphthyridine derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for novel materials with specific electronic properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to therapeutic effects such as anti-inflammatory or anticancer activity.

    Materials Science: In electronic applications, the compound’s mechanism involves its ability to conduct electricity or act as a semiconductor, depending on its molecular structure and the presence of functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,6-naphthyridin-5(6H)-one: Lacks the methyl group at the 6th position.

    6-Methyl-1,6-naphthyridin-5(6H)-one: Lacks the phenyl group at the 2nd position.

    2-Methyl-1,6-naphthyridin-5(6H)-one: Has a methyl group at the 2nd position instead of a phenyl group.

Uniqueness

6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a pharmacophore and its utility in materials science.

Properties

CAS No.

61327-58-0

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

6-methyl-2-phenyl-1,6-naphthyridin-5-one

InChI

InChI=1S/C15H12N2O/c1-17-10-9-14-12(15(17)18)7-8-13(16-14)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

QBANWDWDSVZVFA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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